molecular formula C12H6Cl2O2 B7734339 2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B7734339
M. Wt: 253.08 g/mol
InChI Key: GTQJYRWBUULYCZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C12H6Cl2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through the chlorination of cyclohexa-2,5-diene-1,4-dione. The common method involves using chlorine gas or an excess of thionyl chloride under acidic conditions to achieve the chlorination reaction .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can target specific enzymes and proteins, altering their function and leading to cell death in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-1,4-benzoquinone
  • 2,5-Dichlorophenyl-1,4-benzoquinone
  • 2,3-Diamino-2,5-cyclohexadiene-1,4-dione

Uniqueness

2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and specialized applications .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-9(11(14)5-7)10-6-8(15)2-4-12(10)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQJYRWBUULYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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